
Taltrimide
Vue d'ensemble
Description
Taltrimide est un dérivé de la taurine qui a été initialement développé comme agent anticonvulsivant. Il inhibe fortement la liaison indépendante du sodium de la taurine aux membranes synaptiques du cerveau, mais il ne se lie pas aux récepteurs GABAA et aux benzodiazépines . Malgré ses effets anticonvulsivants prometteurs dans les modèles expérimentaux, le développement de this compound a été interrompu après les essais cliniques de phase II .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Taltrimide (chemical formula: C₁₃H₁₆N₂O₄S) is characterized by a sulfonamide group that enhances its biological activity. It primarily acts as an anticonvulsant, with studies indicating that it may modulate neurotransmitter systems, particularly by enhancing gamma-aminobutyric acid (GABA) receptor binding . Although its exact mechanism remains unclear, it is believed to influence taurine's function in the nervous system, potentially contributing to its neuroprotective properties.
Anticonvulsant Properties
This compound has been studied for its anticonvulsant effects in various clinical settings:
- Animal Studies : In preclinical trials, this compound demonstrated significant anticonvulsant activity across multiple seizure models .
- Clinical Trials : A notable clinical trial involved 27 patients with severe epilepsy resistant to conventional treatments. The study revealed that while this compound was initially administered at increasing doses, it ultimately led to a statistically significant increase in seizure frequency during treatment . This unexpected outcome suggests potential proconvulsive properties in humans that warrant further investigation.
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Preclinical Trials | Various animal models | N/A | Significant anticonvulsant activity observed |
Phase I Clinical Trial | 9 drug-resistant epileptic patients | 1-2 g/day for 2 weeks | No clinical effects; biochemical changes noted |
Open Clinical Trial | 27 patients with severe epilepsy | Up to 4 g/day for 4 weeks | Increased seizure frequency during treatment |
Neurological Disorders
This compound's interaction with neurotransmitter systems has implications beyond epilepsy:
- Neuroprotection : The compound enhances taurine uptake in the brain, which may contribute to its neuroprotective effects. Taurine is crucial for various physiological processes and has been linked to reducing oxidative stress and inflammation .
- Potential in Other CNS Disorders : Research suggests that this compound may have applications in treating other central nervous system diseases due to its antioxidant and anti-inflammatory properties .
Case Studies
Several case studies have documented the effects of this compound on patients with epilepsy:
- Case Study 1 : In a double-blind study involving drug-resistant epilepsy patients, this compound was administered over several weeks. While initial observations suggested potential benefits, subsequent evaluations indicated an increase in seizure activity, leading to discontinuation in some cases due to adverse effects .
- Case Study 2 : Another study reported on the cerebrospinal fluid concentrations of homovanillic acid and cyclic nucleotides following this compound treatment. While no direct clinical benefits were noted, alterations in biochemical markers were observed, indicating some level of interaction with neurological pathways .
Mécanisme D'action
Target of Action
Taltrimide primarily targets the sodium-independent binding of taurine to synaptic membranes in the brain . This interaction plays a crucial role in the compound’s anticonvulsive effects .
Mode of Action
This compound inhibits the sodium-independent binding of taurine to synaptic membranes . This inhibition disrupts the normal functioning of these synaptic membranes, leading to changes in neuronal activity.
Biochemical Pathways
It’s known that the compound’s interaction with taurine binding sites influences neuronal activity, potentially affecting various neurological pathways
Pharmacokinetics
As a lipophilic taurine derivative , it’s likely that this compound has good absorption and distribution characteristics. More research is needed to fully understand the compound’s pharmacokinetic properties and their impact on bioavailability.
Result of Action
This compound has been shown to have definitive anticonvulsive effects in experimental epilepsy models . It increases the latency time to the first symptom of a seizure , indicating a delay in seizure onset.
Analyse Biochimique
Biochemical Properties
Taltrimide plays a significant role in biochemical reactions, particularly in the context of its anticonvulsive effects. It interacts with various enzymes, proteins, and other biomolecules. This compound strongly inhibits the sodium-independent binding of taurine to synaptic membranes in the brain . This interaction is crucial for its anticonvulsive properties, as it modulates the activity of taurine, a known neuromodulator. Additionally, this compound does not appear to bind to GABAA and benzodiazepine receptors, which differentiates it from other anticonvulsants .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In experimental epilepsy models, this compound has been shown to reduce photoconvulsive responses in epileptic patients . This reduction is achieved through its interaction with synaptic membranes, which influences cell signaling pathways and gene expression. This compound’s impact on cellular metabolism is also significant, as it modulates the activity of taurine, thereby affecting the overall metabolic state of the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound inhibits the sodium-independent binding of taurine to synaptic membranes, which is a key aspect of its anticonvulsive action . This inhibition modulates the activity of taurine, leading to changes in gene expression and cellular signaling pathways. Additionally, this compound’s lipophilic nature allows it to interact with various cellular components, further influencing its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can maintain its anticonvulsive effects for up to six days when administered to epileptic patients . The stability and degradation of this compound over longer periods have not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In experimental epilepsy models, this compound has been administered in daily doses of 1 and 2 grams for two weeks . These studies have shown that higher doses of this compound can lead to a greater reduction in photoconvulsive responses. At very high doses, this compound may exhibit toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to taurine metabolism. It interacts with enzymes that modulate the activity of taurine, thereby influencing metabolic flux and metabolite levels . This compound’s role in these pathways is crucial for its anticonvulsive properties, as it helps regulate the levels of taurine and other related metabolites in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature. This compound is transported across cell membranes and accumulates in synaptic membranes, where it exerts its anticonvulsive effects . The compound does not appear to bind to GABAA and benzodiazepine receptors, which affects its distribution and localization within the brain .
Subcellular Localization
This compound’s subcellular localization is primarily within synaptic membranes in the brain. Its lipophilic nature allows it to integrate into these membranes, where it modulates the activity of taurine . This localization is crucial for its anticonvulsive properties, as it enables this compound to effectively inhibit the sodium-independent binding of taurine and influence cellular signaling pathways .
Méthodes De Préparation
Le Taltrimide peut être synthétisé par réaction de l'anhydride phtalique avec la glycine en présence de triéthylamine dans le toluène sous reflux . Les composés finaux sont caractérisés par des méthodes spectroscopiques telles que la RMN 1H, la RMN 13C, l'IR et la spectrométrie de masse . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires mais à plus grande échelle, assurant un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Le Taltrimide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule de this compound.
Substitution : Les réactifs couramment utilisés dans les réactions de substitution comprennent les halogénoalcanes et l'hydroxyde de sodium.
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses propriétés anticonvulsivantes. Il a montré des effets anticonvulsivants définis dans les modèles d'épilepsie expérimentaux . Ses effets dans les essais cliniques humains n'ont pas été aussi prometteurs .
Mécanisme d'action
Le this compound exerce ses effets en inhibant la liaison indépendante du sodium de la taurine aux membranes synaptiques du cerveau . Cette inhibition perturbe la fonction normale de la taurine, qui est impliquée dans diverses activités neurologiques. Le this compound ne se lie pas aux récepteurs GABAA et aux benzodiazépines, ce qui rend son mécanisme d'action distinct de celui des autres anticonvulsivants .
Comparaison Avec Des Composés Similaires
Le Taltrimide est similaire à d'autres dérivés de la phtalimide tels que la thalidomide, qui a été utilisée comme sédatif-hypnotique et pour traiter divers troubles inflammatoires . Contrairement à la thalidomide, le this compound ne se lie pas aux récepteurs GABAA et aux benzodiazépines . D'autres composés similaires comprennent les dérivés de la N-phtaloylglycine, qui ont montré une activité antiépileptique potentielle . Ces composés partagent une structure similaire mais diffèrent par leurs propriétés pharmacocinétiques et pharmacodynamiques .
Conclusion
Le this compound est un dérivé unique de la taurine doté de propriétés anticonvulsivantes prometteuses. Malgré son interruption lors des essais cliniques, il reste un sujet de recherche scientifique en raison de son mécanisme d'action distinct et de ses applications potentielles dans le traitement des maladies du système nerveux central. Sa comparaison avec des composés similaires met en évidence son caractère unique et son potentiel de développement futur.
Activité Biologique
Taltrimide, a synthetic derivative of taurine, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy. This article delves into the biological activity of this compound, focusing on its anticonvulsant properties, mechanism of action, and relevant clinical studies.
Overview of this compound
- Chemical Structure : this compound is characterized by the chemical formula C₁₃H₁₆N₂O₄S and includes a sulfonamide group, which enhances its biological activities related to taurine.
- Mechanism of Action : The exact mechanism through which this compound exerts its effects is not fully understood. However, it is believed to modulate neurotransmitter systems, particularly by enhancing the uptake of taurine and influencing GABA (gamma-aminobutyric acid) receptor binding, which may increase inhibitory activity in neuronal circuits .
Anticonvulsant Properties
This compound has been primarily studied for its anticonvulsant properties. Research indicates that it may possess a broad spectrum of activity against various seizure models in animals. Key findings include:
- Animal Studies : In experimental models, this compound demonstrated anticonvulsant effects; however, results in human studies have shown mixed outcomes .
- Clinical Trials : A notable clinical trial involving 27 patients with severe epilepsy resistant to conventional drugs reported an increase in seizure frequency during treatment with this compound. This finding suggests potential proconvulsive properties in humans .
Case Studies
- Phase I Trials : Two phase I trials evaluated the biochemical and clinical effects of this compound on epileptic patients. The results indicated that while animal studies suggested anticonvulsant efficacy, human trials did not confirm these effects consistently. In fact, an increase in seizure frequency was observed during treatment .
- EEG Studies : Another study assessed the impact of this compound on EEG responses to photic stimulation in epileptic patients. The results showed increased sensitivity to photoconvulsive responses in some patients after treatment, further complicating the understanding of its efficacy .
Summary of Clinical Findings
Neuroprotective Properties
This compound's interaction with taurine suggests potential neuroprotective effects. Taurine is known for its role as a neuromodulator and is involved in various physiological processes:
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)8-7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9,14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKNHIQZWSVJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868612 | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81428-04-8 | |
Record name | Taltrimide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TALTRIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ74U9QR5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.